molecular formula C9H4ClIN2O2 B15330657 4-Chloro-5-iodo-3-nitroquinoline

4-Chloro-5-iodo-3-nitroquinoline

Cat. No.: B15330657
M. Wt: 334.50 g/mol
InChI Key: CPLUBAHXVATMEV-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-3-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-iodo-3-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 4-chloroquinoline followed by iodination. The nitration step introduces the nitro group at the 3-position, while the iodination step introduces the iodine atom at the 5-position. Reaction conditions often involve the use of strong acids like sulfuric acid for nitration and iodine or iodinating agents for the iodination step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-iodo-3-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-5-iodo-3-nitroquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-3-nitroquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-iodo-3-nitroquinoline is unique due to the presence of all three functional groups (chlorine, iodine, and nitro) in the quinoline ring.

Properties

Molecular Formula

C9H4ClIN2O2

Molecular Weight

334.50 g/mol

IUPAC Name

4-chloro-5-iodo-3-nitroquinoline

InChI

InChI=1S/C9H4ClIN2O2/c10-9-7(13(14)15)4-12-6-3-1-2-5(11)8(6)9/h1-4H

InChI Key

CPLUBAHXVATMEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C(=C1)I)Cl)[N+](=O)[O-]

Origin of Product

United States

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